2-isobutyl-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
2-isobutyl-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an isoquinoline core with various functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isobutyl-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Isoquinoline Core: Starting with a suitable precursor, such as a benzylamine derivative, the isoquinoline core can be constructed through a Pictet-Spengler reaction.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-isobutyl-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-isobutyl-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different functional groups.
Pyridine Derivatives: Compounds featuring the pyridine ring with various substituents.
Carboxamide Derivatives: Compounds containing the carboxamide functionality with different structural backbones.
Uniqueness
The uniqueness of 2-isobutyl-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1-oxo-N-pyridin-4-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-13(2)11-22-12-17(15-5-3-4-6-16(15)19(22)24)18(23)21-14-7-9-20-10-8-14/h3-10,12-13H,11H2,1-2H3,(H,20,21,23) |
InChI Key |
WINFWGQRMHMUCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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